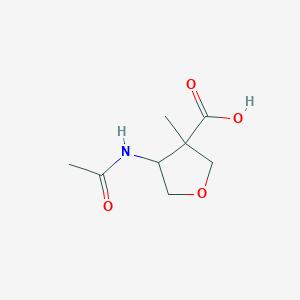![molecular formula C8H7NO2S B13512006 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 2-carboxylic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 4-methylthiophene-2-carboxylic acid with an appropriate amine can yield the desired thieno[3,2-b]pyrrole derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, some derivatives have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation . The exact pathways involved can vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities or material properties .
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
4-methylthieno[3,2-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO2S/c1-9-3-2-6-5(9)4-7(12-6)8(10)11/h2-4H,1H3,(H,10,11) |
Clave InChI |
PVUXXFPKETWHCH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)



![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)



![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)




